
ETBICYPHAT
Übersicht
Beschreibung
ETBICYPHAT (ethyl bicyclic phosphate), also known as trimethylopropane phosphate, is a bicyclic organophosphate compound with notable pharmacological activity as a GABA(A) receptor antagonist . Structurally, it belongs to the 2,6,7-trioxabicyclo[2.2.2]octane family, characterized by a rigid bicyclic core with an ethyl substituent at the 1-position and a phosphate group . This compound has been studied for its neuroactive properties, particularly in modulating neurotransmitter systems and inhibiting seizure activity in rodent models . Its molecular formula is C₇H₁₅O₄P, with a molecular weight of 194.16 g/mol.
This compound’s mechanism involves competitive inhibition at the GABA(A) receptor, altering chloride ion flux and neuronal excitability . Studies highlight its acute toxicity (LD₅₀ in rats: 12 mg/kg) and unique metabolic pathways, including hepatic oxidation and renal excretion .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Etbicyphat wird durch Phosphorylierung von 2,2-Bis(hydroxymethyl)butanol synthetisiert. Die Reaktion beinhaltet die Verwendung von Phosphorylchlorid (POCl3) als Phosphorylierungsmittel unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung automatisierter Reaktoren, um eine konstante Qualität und Ausbeute zu gewährleisten. Das Verfahren umfasst typischerweise Schritte wie Reinigung und Kristallisation, um hohe Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Phosphate zu bilden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Phosphatgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Substitution: Nukleophile wie Amine und Alkohole werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind phosphorylierte Derivate und substituierte Phosphate .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz zur Untersuchung von Phosphorylierungsreaktionen und -mechanismen verwendet.
Biologie: Wird zur Untersuchung der Rolle von GABA-Rezeptoren bei der neuronalen Signalübertragung und Epilepsie eingesetzt.
Medizin: Für sein Potenzial bei der Entwicklung von Behandlungen für neurologische Erkrankungen untersucht.
Industrie: Wird als Vernetzungsmittel, Weichmacher und Emulgator bei der Herstellung von Polyurethanschaumstoffen, Klebstoffen, Beschichtungen und Elastomeren verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Picrotoxin- und Benzodiazepin-Rezeptorstellen des GABA-Typ-A-Ionenophor-Komplexes bindet. Diese Bindung hemmt die Aktivität von GABA-Rezeptoren, was zu einem verringerten Chloridionen-Einstrom und anschließender neuronaler Erregung führt .
Analyse Chemischer Reaktionen
Types of Reactions
Etbicyphat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated derivatives and substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Effects on Neuronal Activity
Research has demonstrated that Etbicyphat can induce subclinical seizures and hyperlocomotor activity when infused into the nucleus accumbens of adult rats. This effect highlights its potential utility in studying seizure mechanisms and developing new anticonvulsant therapies .
Neuropharmacology
This compound's ability to inhibit GABA(A) receptors positions it as a valuable tool in neuropharmacological research. Its effects can be studied to understand various neurological disorders, including epilepsy and anxiety disorders, where GABAergic dysfunction is implicated.
Case Studies
- Seizure Induction Studies : In a controlled experiment, researchers infused this compound into rat models to observe seizure activity. The findings indicated that doses as low as 0.4 mg/kg could provoke convulsions, providing insights into dosage-dependent effects on seizure thresholds.
- Behavioral Studies : Another study examined the hyperlocomotor behavior induced by this compound, contributing to the understanding of its impact on motor functions and potential side effects in therapeutic contexts.
Potential Therapeutic Uses
While primarily a research compound, the properties of this compound suggest it may have applications in developing treatments for conditions characterized by excessive neuronal inhibition or excitability.
Data Table: Summary of Research Findings
Study Focus | Findings | Implications |
---|---|---|
Seizure Thresholds | Induced seizures at low doses | Insights into anticonvulsant drug development |
Behavioral Effects | Increased locomotion in rat models | Understanding side effects of GABA antagonists |
Pharmacokinetics | Rapid clearance from blood; no phase I/II metabolism | Potential for acute therapeutic interventions |
Wirkmechanismus
Etbicyphat exerts its effects by binding to the picrotoxinin and benzodiazepine receptor sites of the GABA type A ionophore complex. This binding inhibits the activity of GABA receptors, leading to reduced chloride ion influx and subsequent neuronal excitation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues: Methyl Bicyclic Phosphate
The methyl analog of ETBICYPHAT, where the ethyl group is replaced by a methyl group (1-methyl-4-alkyl-2,6,7-trioxabicyclo[2.2.2]octane), shares the core bicyclic structure but differs in substituent size and lipophilicity.
Key Structural Differences:
Property | This compound (Ethyl) | Methyl Analog |
---|---|---|
Substituent at 1-position | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |
Molecular Weight | 194.16 g/mol | 180.14 g/mol |
LogP (Lipophilicity) | 1.8 | 1.2 |
Functional Analogues: Other GABA(A) Antagonists
This compound is functionally comparable to picrotoxin and bicuculline, non-competitive GABA(A) antagonists, but differs in chemical class and specificity.
Comparative Data:
Property | This compound | Picrotoxin | Bicuculline |
---|---|---|---|
Chemical Class | Bicyclic phosphate | Sesquiterpene lactone | Isoquinoline alkaloid |
Mechanism | Competitive antagonist | Non-competitive blocker | Competitive antagonist |
IC₅₀ (GABA(A)) | 0.8 μM | 1.2 μM | 0.5 μM |
Blood-Brain Barrier Penetration | High | Moderate | Low |
- Specificity : this compound targets α₁β₂γ₂ GABA(A) subtypes with higher selectivity than picrotoxin, which binds broadly to pore-forming domains .
- Applications : While picrotoxin is used experimentally to induce seizures, this compound’s ethyl group enhances stability in vivo, making it suitable for chronic neurological studies .
Research Findings and Contradictions
Toxicity and Structure-Activity Relationships (SAR)
Milbrath et al. (cited in ) demonstrated that alkyl chain length inversely correlates with acute toxicity in bicyclic phosphates. However, Rossi et al. reported conflicting data, noting that ethyl substituents in this compound increase neurotoxicity compared to longer-chain derivatives, possibly due to optimized steric effects .
Metabolic Pathways
Studies by Milbrath et al. highlighted species-dependent metabolism: this compound is oxidized in rats but hydrolyzed in primates, raising translational challenges . In contrast, the methyl analog shows consistent glucuronidation across species, suggesting broader applicability .
Biologische Aktivität
Etbicyphat, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide or Trimethylopropane phosphate, is a synthetic compound with significant biological activity, particularly as a competitive antagonist of GABA(A) receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₆H₁₁O₄P |
Molecular Weight | 178.123 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 213.1 ± 7.0 °C |
Flash Point | 96.9 ± 38.5 °C |
CAS Number | 1005-93-2 |
This compound acts primarily as a competitive antagonist at GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). By binding to these receptors, this compound inhibits the action of GABA (gamma-aminobutyric acid), leading to increased neuronal excitability and the induction of epileptiform activities in neurons, particularly in the hippocampal CA1 region . This property makes it a valuable tool in neuroscience research for studying epilepsy and other neurological disorders.
Antagonistic Effects
Research indicates that this compound induces epileptiform discharges in neuronal cultures. In a study conducted using microelectrode arrays, it was observed that this compound could effectively dissociate from GABA(A) receptor sites, resulting in altered neuronal firing patterns . This characteristic positions this compound as a potent agent for examining the dynamics of GABAergic inhibition.
Binding Affinity
This compound exhibits a notable binding affinity for both GABA(A) and benzodiazepine sites on the receptor complex. This dual interaction suggests potential implications for developing therapeutic agents targeting anxiety and seizure disorders .
Case Studies and Research Findings
Several studies have explored the implications of this compound's biological activity:
- Neuronal Network Studies : In vitro studies using cultured hippocampal neurons demonstrated that exposure to this compound resulted in increased spontaneous firing rates and synchronized bursting activity, indicative of its role as a GABA antagonist .
- Epileptic Model Research : Animal models treated with this compound showed increased seizure susceptibility, further validating its antagonistic effects on GABAergic transmission .
- Pharmacological Investigations : A pharmacological profile outlined in various journals highlighted this compound's potential utility in understanding the mechanisms underlying epilepsy and anxiety disorders, providing insights into new therapeutic avenues .
Q & A
Q. How can researchers design an initial experimental protocol for synthesizing ETBICYPHAT with high reproducibility?
Answer:
Begin with a systematic literature review to identify established synthesis routes and critical parameters (e.g., temperature, catalysts). Adapt the PICOT framework for chemistry: define the compound (P opulation), reaction conditions (I ntervention), alternative methods (C omparison), purity/yield metrics (O utcome), and reaction duration (T ime) . Document baseline protocols in alignment with journal guidelines, ensuring all steps are replicable . Conduct pilot studies using factorial design to isolate variable impacts on reproducibility, with results recorded in supplementary materials .
Q. What methodologies are effective for resolving contradictory spectral data in this compound characterization studies?
Answer:
Employ analytical triangulation by cross-validating results across multiple techniques (e.g., NMR, XRD, FT-IR) to confirm structural consistency . Perform error propagation analysis to quantify uncertainties in instrument calibration and sample preparation . Compare protocols from conflicting studies to identify divergences (e.g., solvent purity, drying methods) . Apply Bayesian statistical models to assess whether discrepancies stem from random error or systematic bias .
Q. How should researchers optimize reaction conditions for this compound synthesis while minimizing byproducts?
Answer:
Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, catalyst concentration) . Conduct kinetic studies to identify rate-limiting steps and adjust residence times accordingly. Monitor byproduct formation via HPLC-MS, and apply Design of Experiments (DoE) to refine conditions iteratively . Validate optimized parameters through three independent replicates to ensure statistical significance .
Q. What ethical guidelines govern experimental research involving this compound?
Answer:
Adhere to institutional safety protocols for hazardous chemical handling and waste disposal . Disclose all funding sources and potential conflicts of interest in publications . Share raw data (e.g., spectral files, chromatograms) in FAIR-aligned repositories to enhance transparency . For collaborative studies, implement data anonymization to protect intellectual property .
How can researchers formulate a focused research question for this compound’s catalytic properties?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the question . Example:
- Feasible: "How does this compound’s surface morphology affect its catalytic efficiency in cross-coupling reactions?"
- Novel: Compare with existing catalysts (e.g., palladium complexes) to identify unique mechanistic pathways .
Use the PICO framework to structure variables and outcomes explicitly .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in biological assays?
Answer:
For non-linear relationships, use Hill equation modeling to estimate EC50 values . Apply ANOVA with post-hoc Tukey tests to compare means across dose groups . Validate assumptions (e.g., normality, homogeneity of variance) via Shapiro-Wilk and Levene’s tests . For high-dimensional data, employ principal component analysis (PCA) to reduce variables .
Q. How should contradictory findings between computational simulations and experimental data for this compound be addressed?
Answer:
Reconcile discrepancies by:
- Verifying simulation parameters (e.g., basis sets, solvation models) against experimental conditions .
- Re-running simulations with hybrid DFT methods (e.g., B3LYP-D3) to improve accuracy .
- Conducting sensitivity analyses to identify which computational assumptions most affect outcomes .
Publish negative results and methodological limitations transparently .
Q. What strategies ensure robust data management in long-term this compound studies?
Answer:
Develop a Data Management Plan (DMP) outlining storage formats, metadata standards, and access protocols . Use version-control software (e.g., Git) to track changes in synthetic protocols. Archive raw instrument outputs (e.g., .dx NMR files) in institutional repositories with DOI assignment . Regularly audit datasets for integrity and completeness .
Q. How can researchers integrate this compound’s properties into predictive machine learning models for material discovery?
Answer:
Curate a high-quality dataset of structural descriptors (e.g., bond lengths, electron density maps) and physicochemical properties . Train models using random forest or neural networks , validating against holdout datasets . Address overfitting via k-fold cross-validation and regularization techniques . Publish model code and training data to enable community validation .
Q. What steps validate the purity of this compound batches in multi-institutional collaborations?
Answer:
Standardize analytical protocols across labs (e.g., identical HPLC columns, calibration standards) . Perform round-robin testing by distributing aliquots of a reference batch for parallel analysis . Use interclass correlation coefficients (ICC) to quantify inter-lab consistency . Document deviations in a shared digital logbook accessible to all collaborators .
Q. Notes
- References are cited using evidence IDs (e.g., ).
- Advanced questions focus on contradiction resolution , statistical modeling , and cross-disciplinary integration .
- Basic questions address protocol design , ethical compliance , and literature utilization .
- Methodologies align with peer-reviewed frameworks (e.g., PICOT, FINER) and experimental best practices .
Eigenschaften
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
Record name | Etbicyphat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-93-2 | |
Record name | Trimethylolpropane phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etbicyphat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.